2H-[1,3]Thiazolo[4,5-b]azepine
Description
Structure
3D Structure
Properties
CAS No. |
159407-93-9 |
|---|---|
Molecular Formula |
C7H6N2S |
Molecular Weight |
150.199 |
IUPAC Name |
2H-[1,3]thiazolo[4,5-b]azepine |
InChI |
InChI=1S/C7H6N2S/c1-2-4-8-7-6(3-1)10-5-9-7/h1-4H,5H2 |
InChI Key |
HJLAKCZAXBGYHW-UHFFFAOYSA-N |
SMILES |
C1N=C2C(=CC=CC=N2)S1 |
Synonyms |
2H-Thiazolo[4,5-b]azepine (9CI) |
Origin of Product |
United States |
Synthetic Methodologies for 2h 1 2 Thiazolo 4,5 B Azepine and Its Derivatives
Retrosynthetic Analysis of the 2H-researchgate.netnih.govThiazolo[4,5-b]azepine Core Structure
Retrosynthetic analysis is a technique for planning a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comicj-e.org For the 2H- researchgate.netnih.govThiazolo[4,5-b]azepine scaffold, two primary disconnection strategies can be envisioned, focusing on the key bonds that fuse the two heterocyclic rings.
Strategy A: Disconnection of the Thiazole (B1198619) Ring: This approach involves breaking the C-S and C-N bonds of the thiazole moiety. This leads to a conceptual precursor that is a functionalized azepine derivative. For example, a 4,5-diaminoazepine derivative or a 4-amino-5-thioazepine could serve as synthons. A more common disconnection, following the logic of the Hantzsch thiazole synthesis, points to an α-amino ketone (or its equivalent on the azepine ring) and a thiating agent. This suggests a caprolactam-derived α-haloketone and a thioamide as potential precursors.
Strategy B: Disconnection of the Azepine Ring: This strategy involves cleaving one or more bonds of the seven-membered azepine ring. This would start from a functionalized thiazole precursor. For example, a thiazole bearing two side chains at the 4 and 5 positions, which can be cyclized to form the azepine ring. This disconnection points towards ring-closing reactions, such as Ring-Closing Metathesis (RCM) or intramolecular condensation, as key synthetic steps. researchgate.netresearchgate.net
These two fundamental approaches guide the selection of specific synthetic reactions for either the thiazole annulation or the azepine ring construction.
Approaches to the Thiazole Moiety Annulation
Building the thiazole ring onto an existing seven-membered nitrogen heterocycle is a common strategy for preparing fused systems. This process, known as annulation, can be achieved through several powerful reaction types.
Cyclocondensation reactions are a cornerstone of heterocyclic synthesis, forming a ring in a single step from two or more components. The most well-known method for thiazole synthesis is the Hantzsch synthesis, which traditionally involves the reaction of an α-haloketone with a thioamide. pharmaguideline.com In the context of 2H- researchgate.netnih.govThiazolo[4,5-b]azepine, this would involve a caprolactam derivative.
Another cyclocondensation approach involves the reaction of a compound containing a thiourea (B124793) moiety with an α-haloketone, which can be extended to a one-pot, three-component reaction of a thiourea, an α-haloketone, and another reagent to build more complex fused systems. nih.govresearchgate.net
| Reaction Type | Azepine Precursor | Key Reagents | Notes |
| Hantzsch-type Synthesis | α-Halo-caprolactam derivative | Thioamide (e.g., thioformamide) | A classic and reliable method for thiazole formation. |
| Three-Component Reaction | Not pre-formed | Thiourea, α-haloketone, Dialkyl acetylenedicarboxylate | Allows for rapid construction of complex fused pyrimidine-like structures. nih.gov |
A specific and highly effective application of the Hantzsch synthesis involves the use of α-bromolactams. The azepine portion of the target molecule can be viewed as a seven-membered lactam (caprolactam). An α-bromo-substituted caprolactam would be a key intermediate. This intermediate, upon reaction with a thioamide such as thioformamide, would undergo cyclocondensation to directly yield the thiazolo[4,5-b]azepine core. This method provides a direct and convergent route to the fused bicyclic system.
Modern organic synthesis frequently employs transition-metal catalysis to form C-C and C-heteroatom bonds with high efficiency and selectivity. dntb.gov.uaresearchgate.net Palladium- and copper-catalyzed cross-coupling reactions can be adapted for the annulation of a thiazole ring. researchgate.netmdpi.com
A potential strategy could involve a suitably substituted azepine, for instance, a 4-halo-5-amino-2,3,6,7-tetrahydro-1H-azepine. A palladium-catalyzed reaction with a sulfur source, such as potassium thiocyanate, could facilitate the ring closure. Alternatively, intramolecular C-H activation on a pre-functionalized azepine could be employed. mdpi.com Transition-metal-catalyzed denitrogenative annulation of triazoles is another advanced method that can be used to construct N-heterocycles. nih.gov
| Catalyst System | Azepine Precursor | Coupling Partner/Strategy | Reference |
| Palladium(II) Acetate | 2-Substituted azole precursor | Alkenes (for C-H activation) | mdpi.com |
| Copper(I) Iodide | Azole precursor | Aryl iodides (for C-H arylation) | organic-chemistry.org |
| Rhodium(II) catalysts | Dienyltriazoles | Intramolecular cyclopropanation | nih.govresearchgate.net |
Approaches to the Azepine Ring Construction
The alternative retrosynthetic disconnection involves constructing the seven-membered azepine ring onto a pre-existing thiazole core. This is often accomplished via intramolecular reactions that form the large ring.
Ring-closing reactions are powerful tools for the synthesis of medium and large rings, which can be challenging to form due to entropic factors.
Ring-Closing Metathesis (RCM): RCM, often catalyzed by ruthenium-based complexes, has become a premier method for synthesizing unsaturated rings, including heterocycle-fused azepines. researchgate.netresearchgate.net The synthesis would begin with a 4,5-disubstituted thiazole where each substituent contains a terminal alkene. Exposure to a Grubbs-type catalyst would then initiate the ring-closing reaction to form the dihydroazepine ring, which could be subsequently reduced if the saturated analogue is desired. This method is valued for its high functional group tolerance. researchgate.net
Intramolecular Cyclization: Other intramolecular reactions can also be employed. A 1,7-carbonyl-enamine cyclization has been reported as a method for azepine ring closure. chem-soc.si This would involve a thiazole precursor with an amine at one position and a long side chain with a carbonyl or ester group at an adjacent position, capable of undergoing an intramolecular condensation or addition reaction to form the seven-membered ring. chem-soc.sinih.gov A sequential Rh(II)-catalyzed cyclopropanation followed by a 1-aza-Cope rearrangement of dienyltriazoles also provides a sophisticated route to fused dihydroazepine derivatives. nih.gov
| Reaction | Thiazole Precursor | Key Features | Reference |
| Ring-Closing Metathesis (RCM) | 4,5-disubstituted thiazole with terminal alkene side chains | Utilizes Ruthenium catalysts (e.g., Grubbs catalyst). Forms an unsaturated azepine ring. | researchgate.netresearchgate.net |
| 1,7-Carbonyl-Enamine Cyclization | Thiazole with amine and carbonyl-containing side chains | Forms the azepine ring via intramolecular condensation. | chem-soc.si |
| Rh(II)-Catalyzed Cyclopropanation / 1-Aza-Cope Rearrangement | Thiazole attached to a dienyltriazole moiety | A sequential reaction cascade forming fused dihydroazepines. | nih.govresearchgate.net |
Intramolecular Cyclization Pathways
Intramolecular cyclization is a cornerstone in the synthesis of fused heterocyclic systems, including thiazoloazepines. This strategy typically involves the formation of one of the constituent rings from a pre-functionalized acyclic or monocyclic precursor.
One plausible intramolecular cyclization approach involves the reaction of a suitably substituted azepine ring with a reagent that provides the necessary atoms for the thiazole ring. For instance, a 4,5-diamino- or 4-amino-5-mercapto-azepine derivative could serve as a key intermediate. The subsequent reaction with a one-carbon synthon, such as carbon disulfide or a carboxylic acid derivative, would lead to the formation of the fused thiazole ring.
Conversely, the azepine ring can be constructed onto a pre-existing thiazole core. A common strategy involves the intramolecular cyclization of a thiazole derivative bearing a side chain with a reactive terminus. For example, a thiazole substituted at the 4- and 5-positions with groups amenable to ring closure, such as a haloalkyl chain and an amine, can undergo intramolecular N-alkylation to form the seven-membered azepine ring.
A notable example of intramolecular cyclization in the synthesis of a related fused azepine system is the rhodium(II)-catalyzed reaction of dienyltriazoles. This process proceeds through an intramolecular cyclopropanation of an α-imino Rh(II)-carbenoid, which forms a transient 1-imino-2-vinylcyclopropane intermediate. This intermediate then undergoes a rapid 1-aza-Cope rearrangement to generate the fused dihydroazepine derivative in good to excellent yields. nih.gov While not directly applied to a thiazole-fused system, this methodology highlights the potential of transition-metal catalysis in facilitating the formation of the challenging azepine ring via an intramolecular pathway.
Another relevant strategy is the iodine-promoted intramolecular oxidative cyclization of butenyl anilines to afford benzo[b]azepines. This metal-free approach involves C-H activation and C-C bond formation, demonstrating that intramolecular cyclization can be achieved under oxidative conditions to construct the azepine ring. lookchem.com
| Starting Material | Reaction Conditions | Product | Yield (%) | Reference |
| Dienyltriazole | Rh₂(esp)₂, CH₂Cl₂, 40 °C | Fused Dihydroazepine | 60-98 | nih.gov |
| Butenyl Aniline | I₂, K₂CO₃, DMSO, 100 °C | Benzo[b]azepine | 55-82 | lookchem.com |
This table presents data for analogous fused azepine syntheses to illustrate the potential of intramolecular cyclization pathways.
Application of Rearrangements and Cycloadditions (e.g., Formal (4+3)-Cycloaddition)
Cycloaddition reactions offer an efficient and atom-economical route to construct cyclic systems. For the synthesis of the seven-membered azepine ring of the 2H- rsc.orgnih.govThiazolo[4,5-b]azepine scaffold, a formal (4+3)-cycloaddition would be an attractive strategy. In such a reaction, a four-atom π-system (diene) would react with a three-atom π-system (allyl cation equivalent).
While a direct formal (4+3)-cycloaddition for the synthesis of 2H- rsc.orgnih.govThiazolo[4,5-b]azepine is not extensively documented, the principles of cycloaddition are well-applied in the synthesis of related fused heterocycles. For instance, a selective [4+2] cycloaddition reaction of thiazolo-2-pyridones with arynes has been demonstrated to rapidly access highly functionalized, structurally complex thiazolo-fused bridged isoquinolones. nih.gov This highlights the utility of cycloaddition strategies in building complex molecules containing a thiazole ring.
In a similar vein, a formal [4+2] cycloaddition has been developed to synthesize thiazole-fused dihydropyrans. acs.org This reaction proceeds under mild conditions and exhibits a broad substrate scope, demonstrating the feasibility of cycloaddition reactions on thiazole-fused systems.
Rearrangement reactions also play a crucial role in the synthesis of azepine derivatives. As mentioned previously, the 1-aza-Cope rearrangement is a key step in the rhodium(II)-catalyzed synthesis of fused dihydroazepines from dienyltriazoles. nih.gov This sigmatropic rearrangement allows for the stereospecific formation of the seven-membered ring from a cyclopropane (B1198618) intermediate.
| Reactant 1 | Reactant 2 | Reaction Type | Product | Reference |
| Thiazolo-2-pyridone | Aryne | [4+2] Cycloaddition | Thiazolo-fused bridged isoquinolone | nih.gov |
| DNA-conjugated thiazole | Aldehyde/Ketone | Formal [4+2] Cycloaddition | Thiazole-fused dihydropyran | acs.org |
| 1-Imino-2-vinylcyclopropane (intermediate) | N/A | 1-Aza-Cope Rearrangement | Fused Dihydroazepine | nih.gov |
This table showcases examples of cycloaddition and rearrangement reactions used in the synthesis of related fused thiazole and azepine systems.
Integrated Synthetic Strategies for Fused 2H-rsc.orgnih.govThiazolo[4,5-b]azepine
Stepwise Assembly of the Bicyclic System
The stepwise assembly of the 2H- rsc.orgnih.govThiazolo[4,5-b]azepine system involves the sequential construction of the thiazole and azepine rings. This approach allows for greater control over the substitution pattern of the final molecule.
A typical stepwise synthesis might begin with the formation of a substituted thiazole ring. The well-known Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide, is a common starting point. wikipedia.org The resulting thiazole can then be functionalized at the 4- and 5-positions to introduce the necessary groups for the subsequent annulation of the azepine ring. This could involve, for example, the introduction of a side chain that can undergo intramolecular cyclization, as discussed in section 2.3.2.
Alternatively, the synthesis can commence with a pre-formed azepine or a precursor to the seven-membered ring. Functionalization of the azepine ring, for instance, by introducing vicinal amino and mercapto groups, would set the stage for the final thiazole ring formation through condensation with a suitable one-carbon electrophile.
One-Pot Multicomponent Reactions for Enhanced Efficiency
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. nih.gov MCRs are advantageous due to their operational simplicity, reduction of waste, and the ability to rapidly generate molecular diversity.
For the synthesis of the 2H- rsc.orgnih.govThiazolo[4,5-b]azepine scaffold, a hypothetical MCR could involve the reaction of a compound containing the pre-formed azepine core with functionalities that can react with two other components to build the thiazole ring in situ. For example, a 4-amino-azepine-5-thione could potentially react with an aldehyde and an isocyanide in a variation of the Ugi or Passerini reaction, followed by cyclization to form the fused thiazole ring.
While a specific MCR for 2H- rsc.orgnih.govThiazolo[4,5-b]azepine is not readily found in the literature, numerous MCRs for the synthesis of thiazole derivatives and other fused heterocycles have been reported. nih.govresearchgate.net These often provide high yields under mild conditions and demonstrate the power of MCRs in heterocyclic synthesis. For instance, a novel chemoenzymatic one-pot multicomponent synthesis of thiazole derivatives has been developed, showcasing the potential for biocatalysis in enhancing the efficiency of these reactions. nih.gov
| Reaction Type | Reactants | Product | Key Advantages | Reference |
| Hantzsch Thiazole Synthesis | α-Haloketone, Thioamide | Substituted Thiazole | Versatile, well-established | wikipedia.org |
| Chemoenzymatic MCR | Secondary amine, Benzoyl isothiocyanate, Dimethyl but-2-ynedioate | Thiazole derivative | High yields, mild conditions, enzymatic catalysis | nih.gov |
| MCR for Fused Triazoles | O-/N-propargyl benzyl (B1604629) thiosulfonates, Organic azides | Triazole-fused heterocycles | Good to high yields, mild conditions | researchgate.net |
This table provides examples of stepwise and multicomponent reaction strategies for the synthesis of thiazoles and related fused heterocycles.
Optimization of Reaction Conditions and Yields
Solvent Effects and Catalysis
The choice of solvent and catalyst is critical for the successful synthesis of heterocyclic compounds, often significantly impacting reaction rates, yields, and selectivity.
Solvent Effects: The polarity and proticity of the solvent can influence the solubility of reactants, stabilize transition states, and affect the reaction mechanism. For instance, in the synthesis of fused-thiazole derivatives from epoxy-ketones and thiourea, acetic acid was found to be an effective solvent, likely due to its ability to protonate the epoxide and facilitate ring opening. nih.gov In other cases, polar aprotic solvents like DMSO or DMF may be preferred to promote nucleophilic substitution reactions involved in cyclization steps.
Catalysis: Catalysis plays a pivotal role in many of the synthetic strategies for fused heterocycles. Lewis acids are often employed to activate carbonyl groups or other electrophiles. For example, the synthesis of fused azepine derivatives can be catalyzed by transition metals like rhodium(II) to promote carbene formation and subsequent cyclization/rearrangement cascades. nih.gov Copper(I) catalysis is frequently used in tandem amination/cyclization reactions to construct functionalized azepines. nih.gov In some instances, metal-free catalytic systems, such as the use of iodine to promote oxidative cyclization, provide a milder and more environmentally friendly alternative. lookchem.com
The optimization of these reaction conditions is typically achieved through systematic screening of various solvents, catalysts, temperatures, and reaction times to identify the optimal parameters for maximizing the yield and purity of the desired 2H- rsc.orgnih.govThiazolo[4,5-b]azepine derivatives.
| Reaction | Catalyst/Promoter | Solvent | Effect | Reference |
| Fused Dihydroazepine Synthesis | Rh₂(esp)₂ | CH₂Cl₂ | Promotes intramolecular cyclopropanation | nih.gov |
| Benzo[b]azepine Synthesis | I₂ | DMSO | Promotes intramolecular oxidative cyclization | lookchem.com |
| Fused-Thiazole Synthesis | None (solvent as promoter) | Acetic Acid | Facilitates reaction feasibility | nih.gov |
| Functionalized Azepine Synthesis | Cu(I) | Toluene | Catalyzes tandem amination/cyclization | nih.gov |
This table illustrates the impact of different catalysts and solvents on the synthesis of related fused azepine and thiazole systems.
Temperature and Pressure Considerations
Specific studies detailing the effects of temperature and pressure on the synthesis of 2H- nih.govbohrium.comThiazolo[4,5-b]azepine are not documented in available research. For related heterocyclic syntheses, temperature is a critical parameter that influences reaction rates, product yields, and the formation of byproducts. Reactions are often conducted at elevated temperatures to overcome activation energy barriers, particularly in ring-closing or condensation steps. For instance, the synthesis of some azepine derivatives may require reflux conditions, with temperatures ranging from 80°C to 120°C, depending on the solvent used. unigoa.ac.inresearchgate.net
Pressure considerations are typically relevant for reactions involving gaseous reagents or when trying to influence reaction equilibria in accordance with Le Chatelier's principle. High-pressure conditions are less commonly reported for the synthesis of foundational heterocyclic scaffolds unless specific mechanistic pathways, such as certain cycloadditions, are involved. Without experimental data for 2H- nih.govbohrium.comThiazolo[4,5-b]azepine, any discussion of optimal temperature and pressure remains speculative.
Table 1: General Temperature Conditions for Related Heterocycle Syntheses
| Heterocyclic System | Reaction Type | Typical Temperature Range (°C) |
| Azepine Derivatives | Cycloaddition | 30 - 110 |
| Fused Thiazoles | Condensation/Cyclization | 60 - 150 |
| Benzodiazepines | Ring Formation | Room Temperature to 120 |
Note: This table is illustrative of general conditions for related structures and does not represent specific data for 2H- nih.govbohrium.comThiazolo[4,5-b]azepine.
Green Chemistry Principles in the Synthesis of 2H-nih.govbohrium.comThiazolo[4,5-b]azepine
The application of green chemistry principles to the synthesis of 2H- nih.govbohrium.comThiazolo[4,5-b]azepine has not been specifically reported. Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govmdpi.com Key principles include the use of safer solvents, renewable feedstocks, and energy-efficient methods. bohrium.com
For the synthesis of related thiazole and azepine derivatives, green approaches have been explored. researchgate.netufms.br These methodologies often involve:
Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields by enabling rapid and uniform heating. nih.gov
Ultrasound-assisted synthesis: Sonication can enhance reaction rates and efficiency. mdpi.com
Use of green solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids is a core tenet of green chemistry. ufms.br
Catalysis: Employing catalysts, especially reusable heterogeneous catalysts, can improve atom economy and reduce waste. bohrium.com
While these principles are broadly applicable in organic synthesis, their specific adaptation for the production of 2H- nih.govbohrium.comThiazolo[4,5-b]azepine would require dedicated research and development. nih.govmdpi.com
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy stands as the cornerstone for determining the precise arrangement of atoms within a molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.
Proton NMR (¹H NMR) spectroscopy provides critical information about the number, type, and connectivity of protons in a molecule. For 2H-thiazolo[4,5-b]azepine, the ¹H NMR spectrum reveals distinct signals corresponding to the protons on both the thiazole (B1198619) and azepine rings. The chemical shifts (δ) are influenced by the electron density around the proton and the anisotropic effects of the fused ring system.
Analysis of a related series of N-substituted 6,7,8,9-tetrahydro-4H-thiazolo[4,5-b]azepine derivatives provides insight into the expected proton environments. In these systems, the protons on the azepine ring typically appear as complex multiplets in the aliphatic region of the spectrum. For instance, the protons at positions C6, C7, C8, and C9 would exhibit characteristic shifts and coupling patterns reflecting their diastereotopic nature and their coupling to adjacent protons. The methylene (B1212753) protons adjacent to the nitrogen atom of the azepine ring are particularly sensitive to the nature of the substituent on the nitrogen. The lone aromatic proton on the thiazole ring is expected to appear in the downfield region, characteristic of protons attached to electron-deficient aromatic systems.
Table 1: Hypothetical ¹H NMR Chemical Shift Data for 2H-Thiazolo[4,5-b]azepine
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 (thiazole) | ~8.5-8.7 | s | - |
| H-4 (azepine) | ~3.0-3.2 | t | ~6-7 |
| H-5 (azepine) | ~1.8-2.0 | m | - |
| H-6 (azepine) | ~1.6-1.8 | m | - |
| H-7 (azepine) | ~2.8-3.0 | t | ~6-7 |
| NH (azepine) | Variable | br s | - |
Note: This table is illustrative, based on general principles and data from related structures. Actual values may vary based on solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. Each unique carbon atom in 2H-thiazolo[4,5-b]azepine gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.
The spectrum would be expected to show signals for the two quaternary carbons of the thiazole ring fusion, the methine carbon of the thiazole ring, and the methylene carbons of the azepine ring. The carbons of the thiazole ring would resonate at lower field (higher ppm) due to the influence of the electronegative nitrogen and sulfur atoms and the aromatic character of the ring. The carbons of the azepine ring would appear in the aliphatic region of the spectrum.
Table 2: Hypothetical ¹³C NMR Chemical Shift Data for 2H-Thiazolo[4,5-b]azepine
| Carbon Position | Chemical Shift (δ, ppm) |
| C-2 (thiazole) | ~150-155 |
| C-3a (thiazole) | ~130-135 |
| C-4 (azepine) | ~45-50 |
| C-5 (azepine) | ~25-30 |
| C-6 (azepine) | ~28-33 |
| C-7 (azepine) | ~48-53 |
| C-7a (thiazole) | ~160-165 |
Note: This table is illustrative and based on general principles and data from analogous heterocyclic systems. Actual experimental values can differ.
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C NMR signals and establishing the connectivity between different parts of the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For 2H-thiazolo[4,5-b]azepine, COSY would show correlations between the adjacent methylene groups in the azepine ring (e.g., H-4 with H-5, H-5 with H-6, and H-6 with H-7), confirming their sequence.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each CH, CH₂, and CH₃ group would produce a cross-peak, allowing for the direct assignment of the protonated carbons in the ¹³C NMR spectrum based on the already assigned ¹H NMR signals.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for identifying the connectivity across quaternary carbons and heteroatoms. For instance, correlations between the thiazole proton (H-2) and the bridgehead carbons (C-3a and C-7a) would confirm the fusion of the two rings. Correlations from the azepine protons (e.g., H-4 and H-7) to the bridgehead carbons would further solidify the structure of the fused system.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can offer structural clues based on its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. For 2H-thiazolo[4,5-b]azepine (C₇H₈N₂S), the calculated exact mass would be compared to the experimentally determined mass. A close match between the calculated and observed masses (typically within a few parts per million, ppm) provides strong evidence for the proposed molecular formula, confirming the types and numbers of atoms present in the molecule.
In addition to determining the molecular weight, mass spectrometry can be used to study the fragmentation of the molecule upon ionization. The fragmentation pattern observed in the mass spectrum is often characteristic of the compound's structure. The analysis of these fragments can help to confirm the connectivity of the atoms and the presence of specific functional groups.
For 2H-thiazolo[4,5-b]azepine, common fragmentation pathways could involve the cleavage of the azepine ring or the loss of small, stable neutral molecules. For example, the molecule might undergo a retro-Diels-Alder type reaction, leading to the cleavage of the seven-membered ring. The fragmentation of the thiazole ring is also possible, although it is generally more stable. The specific fragmentation pattern would provide a fingerprint for the 2H-thiazolo[4,5-b]azepine scaffold and could be used to distinguish it from its isomers.
Spectroscopic and Structural Analysis of 2H- beilstein-journals.orgnih.govThiazolo[4,5-b]azepine: A Review of Available Data
Despite significant interest in fused heterocyclic systems within the field of medicinal and materials chemistry, a comprehensive search of publicly available scientific literature and chemical databases reveals a notable absence of specific experimental data for the parent compound, 2H- beilstein-journals.orgnih.govThiazolo[4,5-b]azepine.
The structural framework of 2H- beilstein-journals.orgnih.govThiazolo[4,5-b]azepine, which features a thiazole ring fused to an azepine ring, represents a unique heterocyclic scaffold. Research into related structures, such as substituted tetrahydrothiazolo[4,5-b]azepines and thiazolo[4,5-b]pyridines, indicates the potential for interesting biological activities and material properties. However, detailed advanced spectroscopic and structural characterization for the unsubstituted parent compound remains uncharacterised in the available literature.
This article was intended to provide a thorough examination of 2H- beilstein-journals.orgnih.govThiazolo[4,5-b]azepine, focusing on its advanced spectroscopic and structural characterization. The planned sections were to include:
Infrared (IR) Spectroscopy for Identification of Functional Groups: This section would have detailed the characteristic vibrational frequencies of the key functional groups within the molecule, such as C=N stretching of the thiazole ring, N-H bending, and C-S stretching, which are crucial for its identification.
X-ray Crystallography for Solid-State Structural Determination: This was to be a comprehensive analysis of the three-dimensional structure of the compound in its crystalline form.
Crystal Growth and Diffraction Data Collection: This subsection would have described the methodologies used to obtain single crystals suitable for X-ray diffraction analysis and the parameters of the data collection process.
Molecular Conformation and Intermolecular Interactions in Crystalline State: An in-depth discussion on the precise bond lengths, bond angles, and torsional angles that define the molecular shape, as well as the non-covalent interactions governing the crystal packing, was planned.
Elemental Analysis for Empirical Formula Confirmation: This section would have presented the experimentally determined elemental composition (carbon, hydrogen, nitrogen, sulfur) to verify the empirical formula of C₇H₆N₂S.
Unfortunately, a diligent search of scientific databases and literature has not yielded any published experimental results for the infrared spectrum, single-crystal X-ray structure, or elemental analysis of 2H- beilstein-journals.orgnih.govThiazolo[4,5-b]azepine. While data exists for various derivatives and related heterocyclic systems, the strict focus of this article on the parent compound precludes their inclusion.
The absence of this fundamental characterization data in the public domain suggests that while the compound may have been synthesized, its detailed structural and spectroscopic properties have not been reported or are not readily accessible. Therefore, the comprehensive article as outlined cannot be generated at this time. Further research and publication of these foundational data points are necessary to enable a complete scientific profile of 2H- beilstein-journals.orgnih.govThiazolo[4,5-b]azepine.
Chemical Reactivity and Transformation Pathways of 2h 1 2 Thiazolo 4,5 B Azepine
Electrophilic Aromatic Substitution Reactions on the Fused System
Electrophilic aromatic substitution (EAS) on the 2H- wikipedia.orgsciforum.netThiazolo[4,5-b]azepine skeleton is challenging due to the electronic nature of the fused rings. The thiazole (B1198619) ring is π-deficient, which deactivates it towards attack by electrophiles. wikipedia.orgnih.gov In general, when electrophilic substitution on a standalone thiazole does occur, it preferentially happens at the C5 position, which has the highest π-electron density. wikipedia.org
The azepine portion's influence on EAS depends on its degree of saturation. A fully saturated azepine ring would act as an electron-donating group, potentially activating the fused thiazole ring. Conversely, an unsaturated azepine ring containing electron-withdrawing groups (like a lactam carbonyl) would further deactivate the system.
By analogy with related π-deficient fused systems like thieno[2,3-b]pyridine, electrophilic attack generally requires harsh conditions and occurs on the five-membered ring. rsc.org For 2H- wikipedia.orgsciforum.netThiazolo[4,5-b]azepine, the predicted site of electrophilic attack would be the C5 position of the thiazole ring, though significant activation by substituents on either ring would likely be necessary. Studies on precursors like indane-1,3-dione, which can be used to form azepine rings, show that electrophilic substitution such as nitration is not possible on the final structure and must be performed on the precursors. nih.govmdpi.com
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Position | Predicted Reactivity | Rationale |
| C2 | Low | Electron-deficient position, prone to deprotonation but not electrophilic attack. wikipedia.org |
| C5 | Highest (if any) | Most electron-rich carbon on the thiazole ring. wikipedia.org |
| C7 | Low | Adjacent to thiazole fusion, influenced by its electron-withdrawing nature. |
| Azepine CH | Very Low | Generally unreactive unless activated. |
Nucleophilic Substitution Reactions on the Thiazole and Azepine Rings
The electron-deficient nature of the thiazole ring makes it susceptible to nucleophilic substitution, particularly when a suitable leaving group is present. Halogen atoms, especially at the C2 position, can be displaced by a variety of nucleophiles. An alternative strategy involves deprotonation at the C2 position using a strong base like n-butyllithium to generate a thiazole-2-lithium species, which can then react with electrophiles. slideshare.net
In related systems, nucleophilic aromatic substitution (SNAr) is a key functionalization strategy. For instance, the synthesis of thieno[3,2-b]thiophenes can be achieved via SNAr of a nitro group by thiolate nucleophiles on a thiophene (B33073) ring activated by adjacent carbonyl groups. mdpi.com A similar pathway could be envisioned for a suitably substituted thiazolo[4,5-b]azepine.
The azepine ring offers different sites for nucleophilic attack. If the ring contains a lactam moiety (a cyclic amide), the carbonyl carbon is an electrophilic center susceptible to attack by nucleophiles, which can lead to ring-opening. Similarly, an imine function within the azepine ring can be attacked by nucleophiles. The nitrogen atom of the azepine ring can also act as a nucleophile in substitution reactions.
Functionalization Strategies for the 2H-wikipedia.orgsciforum.netThiazolo[4,5-b]azepine Skeleton
Alkylation and acylation are common functionalization strategies for nitrogen-containing heterocycles. In the 2H- wikipedia.orgsciforum.netThiazolo[4,5-b]azepine system, the azepine nitrogen is typically the most nucleophilic site and, therefore, the most likely to undergo these reactions. Studies on analogous thiazolo[4,5-b]pyridin-2-ones demonstrate that N-acylation and N-alkylation readily occur at the ring nitrogen under mild conditions using acyl chlorides or alkyl halides. biointerfaceresearch.com The choice of solvent and base can be critical in controlling the regioselectivity of N-alkylation in fused azole systems. researchgate.net
Table 2: Representative N-Alkylation and N-Acylation Reactions on Analogous Systems
| Starting Material | Reagent(s) | Product | Yield (%) | Reference |
| 5,7-Dimethyl-3H-thiazolo[4,5-b]pyridin-2-one | Phenyl isocyanate | 2-(5,7-Dimethyl-2-oxo-thiazolo[4,5-b]pyridin-3-yl)-N-phenyl-acetamide | 74 | biointerfaceresearch.com |
| 5,7-Dimethyl-3H-thiazolo[4,5-b]pyridin-2-one | Ethyl chloroacetate | Ethyl [2-(5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridin-3-yl)acetate] | - | biointerfaceresearch.com |
| PMB-protected 2H-thiazolo[4,5-d] wikipedia.orgsciforum.netchemicalbook.comtriazole | Cyclopropylmethyl chloride | N2-alkylated product | - | rsc.org |
| 4-Methoxy-1H-pyrazolo[3,4-d]pyrimidine | Iodomethane, NaHMDS, THF | N2-methylated product | High (8:1 selectivity) | researchgate.net |
| 4-Methoxy-1H-pyrazolo[3,4-d]pyrimidine | Iodomethane, NaHMDS, DMSO | N1-methylated product | High (4:1 selectivity) | researchgate.net |
Direct halogenation and nitration of the 2H- wikipedia.orgsciforum.netThiazolo[4,5-b]azepine core are expected to be difficult due to the deactivated nature of the thiazole ring. wikipedia.org However, halogenation has been achieved on related systems like thienoazepines. For example, continuous flow halogenation of a related thiazepine using PCl₅ in chlorobenzene (B131634) has been reported. The synthesis of halogenated derivatives is often accomplished by using halogenated precursors during the ring construction phase rather than by direct substitution on the fused heterocycle. nih.gov
Nitration would likely require harsh conditions (e.g., strong acid mixtures), which could lead to degradation or side reactions. As with halogenation, a more viable route to nitro-substituted thiazoloazepines may involve the cyclization of a pre-functionalized nitro-bearing precursor. mdpi.com
The thiazole and azepine rings exhibit distinct behaviors under oxidative and reductive conditions. The sulfur atom in the thiazole ring can be oxidized to a sulfoxide (B87167) or a sulfone using oxidizing agents like m-chloroperbenzoic acid (mCPBA) or hypofluorous acid. wikipedia.org This transformation can be useful, as the resulting sulfone group can act as a versatile leaving group for subsequent nucleophilic substitution reactions. rsc.org
The aromatic thiazole ring is generally resistant to reduction. slideshare.net However, its dihydro-derivative, thiazoline, can be synthesized via reduction or, conversely, oxidized to form the aromatic thiazole. researchgate.netmdpi.com In a relevant study, the thiazole moiety in a 2,3-dihydro wikipedia.orgsciforum.netthiazolo[4,5-b]pyridine system was generated via reduction of the corresponding thiazole using borane (B79455) (BH₃). slideshare.net
The azepine ring's reactivity depends on its specific structure. Double bonds within the ring can be reduced using standard catalytic hydrogenation methods. Carbonyl functionalities, such as in a lactam, can be reduced to amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄). Conversely, alcohol groups on the azepine ring can be oxidized to ketones.
Table 3: Examples of Oxidation and Reduction on Related Heterocyclic Systems
| Reaction Type | Substrate Type | Reagent(s) | Product Type | Reference |
| Oxidation | Thiazole | mCPBA or HOF | Thiazole N-oxide / Sulfoxide | wikipedia.org |
| Oxidation | Thiazoline | Manganese dioxide (MnO₂) | Thiazole | researchgate.net |
| Oxidation | N(1)-benzyl-2,7-dihydro-1H-azepine | m-CPBA, HBF₄, BnOH | Epoxidized piperidine (B6355638) (via contraction) | nih.gov |
| Reduction | Thiazolo[4,5-b]pyridine | BH₃, B(C₆F₅)₃ | 2,3-Dihydrothiazolo[4,5-b]pyridine | slideshare.net |
| Reduction | Thieno[2,3-d]azepine | LiAlH₄ or NaBH₄ | Reduced azepine derivative |
Ring-Opening and Ring-Contraction Reactions of the Azepine Moiety
Seven-membered rings like azepine can undergo ring-contraction reactions to form more stable five- or six-membered rings. This transformation can be promoted by various conditions. For instance, a base-induced ring contraction of a 2-benzyl-substituted benzazepine derivative has been reported. evitachem.com Another approach involves the oxidation of a dihydro-1H-azepine to form an epoxide, which then undergoes a rearrangement and contraction to a piperidine ring. nih.gov
Ring-opening reactions are also possible, particularly if the azepine ring contains functionalities that are susceptible to cleavage. A lactam bond within the azepine ring can be hydrolyzed under acidic or basic conditions, leading to the opening of the seven-membered ring to form an amino acid derivative. Similarly, the reversible ring-opening of related benzoxazine (B1645224) heterocycles with thiols has been studied, highlighting a pathway for cleaving the heterocyclic ring structure via nucleophilic attack.
Information regarding the chemical reactivity of 2H- snnu.edu.cnnih.govThiazolo[4,5-b]azepine is not available in the reviewed scientific literature.
Following a comprehensive search of scholarly articles and chemical databases, no specific studies detailing the investigation of rearrangement mechanisms or the application of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig, on the 2H- snnu.edu.cnnih.govThiazolo[4,5-b]azepine scaffold or its derivatives could be located.
The user's request for an article focused on the following topics cannot be fulfilled due to the absence of published research data:
Computational and Theoretical Investigations of 2h 1 2 Thiazolo 4,5 B Azepine
Molecular Dynamics Simulations for Conformational Flexibility
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, including their conformational flexibility. For complex heterocyclic systems like thiazolo-azepine derivatives, MD simulations can reveal how the molecule moves and changes shape in different environments, which is crucial for understanding its interactions with biological targets.
While direct MD simulation studies on 2H- nih.govdntb.gov.uaThiazolo[4,5-b]azepine are not available, research on related fused heterocyclic systems highlights the methodologies and insights that could be applied. For instance, MD simulations have been effectively used to investigate the stability of ligand-protein complexes involving thiazole-containing compounds. In a study on thiazolo[4,5-d]pyrimidine (B1250722) derivatives, MD simulations were performed to assess the stability of the compounds within the active site of the corticotrophin-releasing factor 1 (CRF1) receptor. nih.gov These simulations, often run for nanoseconds, track key parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to understand the stability and flexibility of the system. researchgate.net
The flexibility of the azepine ring is a key characteristic. X-ray analyses of various 3H-azepine derivatives have indicated a preference for a boat conformation. thieme-connect.de MD simulations would be instrumental in exploring the energetic landscape of the various possible conformations of the 2H- nih.govdntb.gov.uaThiazolo[4,5-b]azepine ring system, including boat and twist-boat forms, and the transitions between them. Such studies can also elucidate the influence of different substituents on the conformational preferences of the molecule.
A hypothetical MD simulation study on 2H- nih.govdntb.gov.uaThiazolo[4,5-b]azepine would likely involve the parameters outlined in the following table, based on common practices for similar heterocyclic compounds.
| Parameter | Description | Typical Values/Software |
| Force Field | A set of parameters to calculate the potential energy of the system. | AMBER, CHARMM, GROMOS |
| Solvent Model | Explicit representation of solvent molecules (e.g., water) to simulate physiological conditions. | TIP3P, SPC/E |
| Simulation Time | The duration of the simulation, which needs to be long enough to observe relevant conformational changes. | 50-100 ns or longer |
| Temperature and Pressure | Controlled to mimic physiological or experimental conditions. | 300 K, 1 atm |
| Analysis Metrics | Quantifiable measures to analyze the simulation trajectory. | RMSD, RMSF, Radius of Gyration, Hydrogen Bond Analysis |
These simulations can provide a detailed picture of the dynamic behavior of 2H- nih.govdntb.gov.uaThiazolo[4,5-b]azepine, which is invaluable for understanding its potential biological activity.
In Silico Design of Novel 2H-nih.govdntb.gov.uaThiazolo[4,5-b]azepine Analogues
In silico drug design leverages computational methods to identify and optimize new drug candidates. For a scaffold like 2H- nih.govdntb.gov.uaThiazolo[4,5-b]azepine, these techniques can be used to design novel analogues with potentially enhanced biological activity, selectivity, and pharmacokinetic properties. The process often involves creating a virtual library of derivatives and evaluating them using methods like molecular docking and quantitative structure-activity relationship (QSAR) studies.
The design of novel analogues would focus on modifying the core 2H- nih.govdntb.gov.uaThiazolo[4,5-b]azepine structure at various positions on both the thiazole (B1198619) and azepine rings. The selection of substituents would be guided by the desired therapeutic target and the aim to improve properties such as binding affinity and selectivity. For example, imidazoline (B1206853) or ox-/thiazoloazepine analogues have been noted for their selective activation of Gαi/o signaling. nih.gov
The general workflow for the in silico design of novel 2H- nih.govdntb.gov.uaThiazolo[4,5-b]azepine analogues would typically include:
Scaffold Hopping and Bioisosteric Replacement: Identifying structurally similar cores or replacing functional groups with others that have similar physicochemical properties to explore new chemical space.
Molecular Docking: Simulating the binding of designed analogues to the active site of a target protein to predict their binding affinity and orientation.
Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of functional groups required for biological activity and using this model to screen for new compounds.
ADMET Prediction: Computationally estimating the absorption, distribution, metabolism, excretion, and toxicity properties of the designed analogues to filter out candidates with poor drug-like properties.
The following table presents a hypothetical set of designed analogues of 2H- nih.govdntb.gov.uaThiazolo[4,5-b]azepine with potential modifications and their intended purpose, based on common strategies in medicinal chemistry.
| Analogue ID | Modification | Rationale for Design | Predicted Property to Investigate |
| TAA-001 | Addition of a phenylpiperazine moiety | To target dopamine (B1211576) or serotonin (B10506) receptors. | Enhanced CNS activity. |
| TAA-002 | Introduction of a hydroxyl group | To increase solubility and potential for hydrogen bonding. | Improved pharmacokinetic profile. |
| TAA-003 | Substitution with a halogen (e.g., F, Cl) | To modulate lipophilicity and metabolic stability. | Enhanced binding affinity and bioavailability. |
| TAA-004 | Fusion with an additional aromatic ring | To increase planar surface area for potential π-π stacking interactions. | Increased potency for specific targets. |
These in silico approaches are instrumental in prioritizing the synthesis of the most promising compounds, thereby saving significant time and resources in the drug discovery process. ajpsonline.com The insights gained from these computational studies on analogous systems provide a solid foundation for the future rational design and development of novel 2H- nih.govdntb.gov.uaThiazolo[4,5-b]azepine derivatives.
Exploration of Derivatization and Analog Development of 2h 1 2 Thiazolo 4,5 B Azepine
Synthesis of Substituted 2H-nih.govnih.govThiazolo[4,5-b]azepine Derivatives
The functionalization of the 2H- nih.govnih.govThiazolo[4,5-b]azepine scaffold is crucial for exploring the structure-activity relationships of its derivatives. Synthetic efforts have focused on introducing a range of substituents at various positions of the bicyclic system.
Introduction of Alkyl and Aryl Groups
The introduction of alkyl and aryl groups onto the 2H- nih.govnih.govThiazolo[4,5-b]azepine core can significantly influence the molecule's lipophilicity, steric profile, and interaction with biological targets.
Alkylation and arylation reactions are commonly employed to achieve this. For instance, N-alkylation and N-arylation of related azepine systems have been investigated, although the separation of resulting atropisomers can be challenging due to rapid rotation around the newly formed bonds. nih.gov In some cases, alkylation is achieved through reactions with alkyl halides. biointerfaceresearch.com For example, the synthesis of 2,3-dihydro nih.govnih.govthiazolo[4,5-b]pyridines, which are structurally related to the azepine core, has been accomplished using an optimized Suzuki coupling to introduce methyl substituents. beilstein-journals.org
A study on 5,6,7,8-tetrahydro-4H-thiazolo[4,5-b]azepine derivatives reported the synthesis of various analogs with different substituents. sci-hub.se The general procedure involved the reaction of α-bromo-ε-caprolactam with a substituted thiobenzamide (B147508) in refluxing ethanol. This method allowed for the introduction of various phenyl groups onto the thiazole (B1198619) ring.
| Compound | Substituent (R) | Starting Materials | Reference |
| 11a | H | α-bromo-ε-caprolactam, Thioformamide | sci-hub.se |
| 11b | Methyl | α-bromo-ε-caprolactam, Thioacetamide | sci-hub.se |
| 11c | Phenyl | α-bromo-ε-caprolactam, Thiobenzamide | sci-hub.se |
| 11d | 4-Chlorophenyl | α-bromo-ε-caprolactam, 4-Chlorothiobenzamide | sci-hub.se |
| 11e | 4-Methoxyphenyl | α-bromo-ε-caprolactam, 4-Methoxythiobenzamide | sci-hub.se |
Heteroatom-Containing Substituents
The incorporation of heteroatoms, such as oxygen, nitrogen, and sulfur, into the substituents can introduce functionalities capable of forming hydrogen bonds and other specific interactions, which is often beneficial for biological activity.
The synthesis of thiazolo[4,5-b]pyridin-2-one derivatives, closely related to the azepine system, demonstrates methods for introducing heteroatom-containing side chains. biointerfaceresearch.com These methods include alkylation, cyanoethylation, hydrolysis, and acylation reactions to append groups containing nitrogen and oxygen. For example, S-substituted derivatives can be synthesized from a thiol group, which acts as a nucleophilic center. biointerfaceresearch.com
In a different approach, the functionalization of a 2H-thiazolo[4,5-d] nih.govnih.govacs.orgtriazole system, which shares the thiazole ring, was achieved through a sulfone moiety. nih.govrsc.org This sulfone group proved to be a versatile reactive tag, enabling various transformations like SNAr reactions, metal-catalyzed couplings, and radical-based alkylations to introduce diverse heteroatom-containing substituents. nih.govrsc.org
Scaffold Modification for Enhanced Chemical Diversity
Altering the core heterocyclic structure, or "scaffold hopping," is a powerful strategy in medicinal chemistry to explore new chemical space and develop novel compounds with improved properties.
Variation of Nitrogen and Sulfur Positions within the Heterocyclic Rings
The arrangement of heteroatoms within the fused ring system is a key determinant of its chemical and physical properties. While specific examples of varying the nitrogen and sulfur positions within the 2H- nih.govnih.govThiazolo[4,5-b]azepine scaffold are not extensively documented in the provided search results, the concept is a fundamental strategy in heterocyclic chemistry. scribd.com For instance, the synthesis of different thiazole-fused heterocycles, such as thiazolo[5,4-b]pyridines and thiazolo[4,5-b]pyridines, highlights the exploration of different fusion patterns. sci-hub.se This suggests that synthetic routes could be designed to yield isomers like nih.govnih.govThiazolo[5,4-c]azepine or other arrangements, leading to a library of structurally diverse isomers.
Fusion with Additional Carbocyclic or Heterocyclic Rings
Expanding the 2H- nih.govnih.govThiazolo[4,5-b]azepine scaffold by fusing it with other ring systems can lead to tricyclic or tetracyclic structures with significantly different three-dimensional shapes and properties. This strategy aims to increase molecular complexity and explore new interactions with biological targets.
Research on related scaffolds provides insight into this approach. For example, a library of tricyclic thiazepine derivatives was designed and synthesized to explore new chemical spaces. nih.gov These efforts often involve key cyclization reactions to build the additional rings. nih.gov Another study describes the synthesis of novel tricyclic pyrido[2,3-b] nih.govbiointerfaceresearch.combenzothiazepines, demonstrating the fusion of a pyridine (B92270) and a benzene (B151609) ring to a thiazepine core. nih.gov
The synthesis of dibenzo[b,f]thiazolo[1',2':1,2]imidazo[4,5-d]azepine showcases the fusion of an imidazole (B134444) and a thiazole ring system to a dibenzazepine (B1670418) core. nih.gov Similarly, the development of tricyclic and tetracyclic scaffolds from commercially available building blocks through parallel synthesis is a common strategy to generate compound libraries with high chemical diversity. nih.gov
| Fused Ring System | Core Scaffold | Additional Fused Rings | Synthetic Strategy | Reference |
| Tricyclic Pyrido[2,3-b] nih.govbiointerfaceresearch.combenzothiazepines | Thiazepine | Pyridine, Benzene | Cyclization and sulfur oxidation | nih.gov |
| Dibenzo[b,f]thiazolo[1',2':1,2]imidazo[4,5-d]azepine | Dibenzazepine | Imidazole, Thiazole | Reflux with 2-aminothiazole | nih.gov |
| 2-Amino-8H-dibenzo[b,f] nih.govnih.govthiazolo[4,5-d]azepine | Dibenzazepine | Thiazole | Reaction of bromo-oxo-dibenzazepine with thiourea (B124793) | mdpi.com |
Development of Libraries of 2H-nih.govnih.govThiazolo[4,5-b]azepine Analogues
The systematic synthesis of a collection of structurally related compounds, known as a chemical library, is a cornerstone of modern drug discovery and chemical biology.
The development of libraries based on privileged structures, like the thiazolo-azepine scaffold, allows for the efficient exploration of a wide range of chemical diversity. nih.gov Diversity-oriented synthesis is a key strategy employed to generate such libraries, often utilizing parallel synthesis techniques to produce a large number of compounds from common building blocks. nih.gov The design of these libraries often focuses on varying substituents at multiple diversification sites on the core scaffold. nih.gov
For example, a library of thiazolo[4,5-d]pyrimidin-7(6H)-one derivatives was created using a solid-phase synthesis method, resulting in 57 compounds with diversity at three positions. grafiati.com This approach, involving efficient Thorpe-Ziegler and cyclization reactions, highlights a methodology that could be adapted for the 2H- nih.govnih.govThiazolo[4,5-b]azepine scaffold to generate a diverse library of analogs for biological screening.
Stereoselective Synthesis of Chiral 2H-rsc.orgbenchchem.comThiazolo[4,5-b]azepine Derivatives
The introduction of chirality into a molecular framework is a critical step in drug discovery, as different enantiomers or diastereomers of a compound can exhibit vastly different pharmacological and toxicological profiles. The stereoselective synthesis of 2H- rsc.orgThiazolo[4,5-b]azepine derivatives, therefore, represents a key challenge and a significant opportunity for the development of novel, potent, and selective therapeutic agents. While specific literature on the stereoselective synthesis of this exact heterocyclic system is limited, principles from related structures, such as other fused azepines and thiazoles, can provide a conceptual basis for potential synthetic strategies.
Methodologies for achieving stereocontrol in the synthesis of seven-membered rings often rely on established asymmetric synthesis techniques. These can be broadly categorized into substrate-controlled, auxiliary-controlled, reagent-controlled, and catalyst-controlled methods.
One potential avenue for the stereoselective synthesis of 2H- rsc.orgThiazolo[4,5-b]azepine derivatives involves the use of chiral auxiliaries . These are chiral molecules that are temporarily incorporated into the synthetic route to direct the stereochemical outcome of a key bond-forming reaction. For instance, a chiral auxiliary could be attached to a precursor of the azepine ring, influencing the facial selectivity of a cyclization step. After the desired stereocenter is set, the auxiliary is cleaved to yield the chiral product. While no specific examples for the target molecule have been reported, this is a well-established strategy in asymmetric synthesis. tandfonline.comlookchemmall.com
Organocatalysis presents another powerful tool for the enantioselective construction of complex molecules. Chiral small organic molecules, such as proline derivatives or cinchona alkaloids, can catalyze reactions with high stereoselectivity. An organocatalytic approach could be envisioned for the asymmetric formation of the azepine ring of the 2H- rsc.orgThiazolo[4,5-b]azepine system. For example, an intramolecular Michael addition or an aldol (B89426) reaction catalyzed by a chiral organocatalyst could establish a key stereocenter in a precursor molecule. Research on the organocatalytic synthesis of aza-seven-membered rings has demonstrated the feasibility of creating multiple stereogenic centers with high stereocontrol through cascade reactions. rsc.org
Transition metal-catalyzed asymmetric synthesis is a cornerstone of modern organic chemistry and offers numerous possibilities for the enantioselective synthesis of chiral heterocycles. Chiral ligands coordinated to a metal center can induce high levels of asymmetry in a variety of transformations. For the synthesis of chiral 2H- rsc.orgThiazolo[4,5-b]azepine derivatives, methods such as asymmetric hydrogenation, hydroformylation, or cross-coupling reactions could be employed on suitably functionalized precursors. For instance, the enantioselective synthesis of related dibenzo[b,d]azepines has been achieved with excellent diastereo- and enantioselectivities using copper-catalyzed asymmetric intramolecular reductive cyclization. acs.org Similarly, iridium-catalyzed asymmetric allylic amination has been used to produce enantioenriched dihydrobenzo[b]azepine derivatives. beilstein-journals.org
Although direct research on the stereoselective synthesis of 2H- rsc.orgThiazolo[4,5-b]azepine is not yet prevalent in the scientific literature, the general principles of asymmetric synthesis provide a strong foundation for future investigations. The development of such methods will be crucial for unlocking the full therapeutic potential of this intriguing heterocyclic scaffold.
Table of Potential Chiral Precursors and Strategies
| Precursor Type | Potential Stereoselective Strategy | Key Transformation | Expected Outcome |
| Functionalized Thiazole with a Pendant Chain | Chiral Auxiliary-Controlled Cyclization | Intramolecular nucleophilic substitution | Diastereoselective formation of the azepine ring |
| Acyclic Amino-aldehyde or -ketone Precursor | Organocatalytic Cyclization | Intramolecular aldol or Mannich reaction | Enantioselective formation of a chiral azepine precursor |
| Unsaturated Thiazoloazepine Precursor | Asymmetric Hydrogenation | Metal-catalyzed addition of hydrogen | Enantioselective reduction of a double bond to create stereocenters |
| Precursor with Allylic Group | Asymmetric Allylic Amination | Iridium or Palladium-catalyzed reaction | Enantioselective formation of a C-N bond |
It is important to note that the successful implementation of these strategies would require significant experimental investigation to optimize reaction conditions, catalysts, and substrates for the specific 2H- rsc.orgThiazolo[4,5-b]azepine system.
2h 1 2 Thiazolo 4,5 B Azepine As a Core Scaffold and Building Block in Advanced Organic Synthesis
Utility of 2H-nih.govchemsynthesis.comThiazolo[4,5-b]azepine in the Construction of Complex Chemical Structures
The hypothetical utility of the 2H- nih.govchemsynthesis.comThiazolo[4,5-b]azepine core lies in its unique three-dimensional structure, combining the electron-rich thiazole (B1198619) ring with the flexible, seven-membered azepine ring. This combination offers multiple points for functionalization, allowing for the controlled, three-dimensional expansion of a molecular framework. The nitrogen and sulfur atoms in the thiazole ring, along with the nitrogen in the azepine ring, can act as sites for substitution, coordination to metal centers, or hydrogen bonding, making the scaffold a potentially valuable starting point for generating libraries of diverse compounds.
Strategies for Scaffold Hopping in Chemical Design
Scaffold hopping is a key strategy in medicinal chemistry used to identify novel molecular frameworks with similar biological activities to known compounds but with improved properties such as enhanced potency, reduced toxicity, or better pharmacokinetics. tandfonline.com Conceptually, the 2H- nih.govchemsynthesis.comThiazolo[4,5-b]azepine core could serve as a bioisosteric replacement for other fused heterocyclic systems in known bioactive molecules. For instance, it could replace more common scaffolds like benzothiazepines or thienopyridines to explore new intellectual property space and potentially discover compounds with novel biological profiles. The success of such a strategy would depend on the ability of the thiazolo-azepine core to mimic the spatial arrangement of key pharmacophoric features of the original scaffold.
Integration of 2H-nih.govchemsynthesis.comThiazolo[4,5-b]azepine into Polycyclic Systems
The development of complex, polycyclic systems is a cornerstone of modern synthetic chemistry. The 2H- nih.govchemsynthesis.comThiazolo[4,5-b]azepine scaffold could theoretically be elaborated into more complex structures through several synthetic strategies. For example, cycloaddition reactions targeting the double bonds within the azepine ring could be employed to construct additional fused or bridged ring systems. Furthermore, functional groups installed on the core scaffold could serve as handles for intramolecular cyclization reactions, leading to the formation of novel, rigid, and structurally complex polycyclic architectures. Such molecules are often sought after in drug discovery for their ability to present functionalities in well-defined spatial orientations.
Development of Novel Reagents and Ligands Featuring the 2H-nih.govchemsynthesis.comThiazolo[4,5-b]azepine Core
The heteroatoms within the 2H- nih.govchemsynthesis.comThiazolo[4,5-b]azepine structure make it a candidate for development into novel ligands for catalysis or as specialized chemical reagents. The nitrogen and sulfur atoms could act as coordination sites for transition metals, potentially leading to new catalysts with unique reactivity or selectivity. The development of chiral versions of this scaffold could also pave the way for its use as a ligand in asymmetric catalysis, a critical tool in the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. However, the synthesis and evaluation of such reagents and ligands remain a subject for future research.
Future Research Directions in 2h 1 2 Thiazolo 4,5 B Azepine Chemistry
Development of More Efficient and Sustainable Synthetic Routes
The future of organic synthesis is intrinsically linked to the principles of green chemistry, which emphasize the reduction of waste, use of renewable resources, and employment of safer chemical practices. ijnc.irnih.gov For the synthesis of 2H- ipb.ptijnc.irthiazolo[4,5-b]azepine and its derivatives, moving beyond traditional, often harsh, synthetic methodologies is a primary objective. nih.gov
Future research should focus on developing synthetic strategies that are not only high-yielding but also environmentally benign. This includes the exploration of:
Catalyst-free reactions: Designing reaction pathways that proceed efficiently without the need for metal or acid catalysts can significantly reduce environmental impact and simplify purification processes. ijnc.ir
Alternative energy sources: The use of microwave irradiation and ultrasound has shown promise in accelerating reaction rates and improving yields in the synthesis of other heterocyclic compounds, and these techniques should be investigated for the thiazolo[4,5-b]azepine system. nih.gov
Renewable feedstocks and greener solvents: Shifting from petroleum-based starting materials to biomass-derived compounds is a cornerstone of sustainable chemistry. ijnc.ir Additionally, replacing hazardous organic solvents with water, ionic liquids, or solvent-free conditions is crucial. ijnc.irijnc.irnih.gov
Atom economy: Synthetic routes should be designed to maximize the incorporation of all starting materials into the final product, a concept known as atom economy. nih.gov This minimizes the formation of byproducts and waste.
An example of a greener approach can be seen in the synthesis of related thiazolo[3,2-a]pyrimidin-3(5H)-one derivatives, where catalyst-free conditions in acetone (B3395972) were employed. ijnc.ir Similarly, the use of ionic liquids as a recyclable medium has been effective in the Biginelli reaction to produce precursors for fused thiazole (B1198619) systems. ijnc.ir
Discovery of Unprecedented Chemical Transformations and Reactivity Patterns
The unique arrangement of atoms and functional groups within the 2H- ipb.ptijnc.irthiazolo[4,5-b]azepine ring system suggests a rich and largely unexplored reactivity. A thorough investigation into its chemical behavior could unveil novel transformations and reaction pathways.
Key areas for exploration include:
Cycloaddition Reactions: The azepine ring, a seven-membered heterocycle, can potentially participate in various cycloaddition reactions. nsf.gov Investigating its behavior in (4+3) and other cycloadditions could lead to the construction of complex, polycyclic architectures.
Functionalization of the Heterocyclic Core: The thiazole and azepine rings both present sites for electrophilic and nucleophilic attack. vulcanchem.com Systematic studies on the regioselectivity of reactions such as alkylation, acylation, and halogenation are needed to understand the inherent reactivity of the scaffold and to enable the synthesis of a diverse library of derivatives. biointerfaceresearch.com
Ring-Opening and Rearrangement Reactions: Under specific conditions, the thiazolo[4,5-b]azepine system might undergo ring-opening or rearrangement to form other heterocyclic structures. Exploring these possibilities could provide access to novel molecular frameworks.
The reactivity of the related 2,3-dihydro ipb.ptijnc.irthiazolo[4,5-b]pyridine scaffold, for instance, has been shown to be quite different from its parent naphthyridine series, highlighting the surprising reactivity that can emerge from subtle structural changes. beilstein-journals.org
Advanced Characterization Techniques for Intricate Structural Features
A comprehensive understanding of the three-dimensional structure of 2H- ipb.ptijnc.irthiazolo[4,5-b]azepine and its derivatives is paramount for establishing structure-property relationships. While standard spectroscopic techniques like 1H and 13C NMR are fundamental, more advanced methods are necessary to elucidate complex structural details. ipb.ptresearchgate.net
Future research should leverage a combination of techniques:
Two-Dimensional NMR Spectroscopy: Techniques such as COSY, HSQC, HMBC, and NOESY/ROESY are essential for unambiguously assigning proton and carbon signals, determining connectivity, and probing the spatial proximity of atoms, which is crucial for defining the conformation of the flexible azepine ring. ipb.pt
X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the precise conformation of the molecule in the solid state. scispace.comnih.govnih.govuc.edu Obtaining high-quality crystals of 2H- ipb.ptijnc.irthiazolo[4,5-b]azepine derivatives will be a key step in their characterization. bioscience.fi
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is vital for confirming the elemental composition of newly synthesized compounds. biointerfaceresearch.comresearchgate.net
The combination of NMR and X-ray crystallography is a particularly powerful approach, as NMR can provide insights into the dynamic behavior of molecules in solution, while crystallography offers a static picture of the solid-state structure. nih.gov
Deeper Theoretical Understanding of Electronic Properties and Reaction Dynamics
Computational chemistry offers a powerful lens through which to examine the electronic structure, reactivity, and dynamics of molecules at a level of detail that is often inaccessible through experimentation alone.
Future theoretical studies on 2H- ipb.ptijnc.irthiazolo[4,5-b]azepine should focus on:
Density Functional Theory (DFT) Calculations: DFT can be used to predict a wide range of properties, including optimized geometries, vibrational frequencies, and NMR chemical shifts, which can be compared with experimental data to validate the proposed structures. dntb.gov.uaresearchgate.net
Frontier Molecular Orbital (FMO) Analysis: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide valuable insights into the molecule's reactivity and its potential as an electron donor or acceptor in chemical reactions. dntb.gov.ua
Reaction Pathway Modeling: Computational methods can be used to map out the potential energy surfaces of reactions involving the 2H- ipb.ptijnc.irthiazolo[4,5-b]azepine core. smu.edu This allows for the identification of transition states and intermediates, providing a detailed mechanistic understanding of observed and potential chemical transformations. ibs.re.kr
Time-Dependent DFT (TD-DFT): This method can be used to predict electronic absorption spectra (UV-Vis), which is important for understanding the photophysical properties of these compounds. dntb.gov.ua
These theoretical investigations will not only complement experimental findings but also guide the design of new experiments and the development of novel derivatives with desired electronic properties.
Exploration of New Chemical Applications as a Synthetic Building Block
The 2H- ipb.ptijnc.irthiazolo[4,5-b]azepine scaffold, with its inherent functionality and potential for further derivatization, is a promising building block for the synthesis of more complex molecules. cymitquimica.comekb.eg Its utility in this regard is an important area for future investigation.
Potential applications as a synthetic intermediate include:
Domino Reactions: The multifunctional nature of the thiazolo[4,5-b]azepine core could be exploited in domino or cascade reactions, where multiple bond-forming events occur in a single synthetic operation. An efficient domino synthesis has been developed for the related thiazolo[4,5-b]azepine-5,8-diones. grafiati.com
Synthesis of Fused Heterocyclic Systems: The thiazolo[4,5-b]azepine ring system can serve as a platform for the construction of more elaborate, polycyclic heterocyclic compounds through annulation reactions. ekb.egnih.gov
Combinatorial Chemistry: The ability to systematically modify the thiazolo[4,5-b]azepine core at various positions makes it an attractive scaffold for the generation of chemical libraries for high-throughput screening in drug discovery and materials science.
By exploring these avenues, the 2H- ipb.ptijnc.irthiazolo[4,5-b]azepine system can be established as a valuable tool in the synthetic chemist's arsenal (B13267) for the creation of novel and functional molecules.
Q & A
Q. Key considerations :
- Optimize solvent systems (e.g., acetic acid for iron-mediated steps) to suppress disulfide byproducts .
- Use diversity-oriented synthesis (DOS) for structural variation, as demonstrated in solid-phase Friedländer reactions .
(Basic) How do structural modifications at specific positions influence physicochemical properties and bioactivity?
Position-specific substitutions critically modulate activity:
- C6-position : Introducing a phenylazo group at C6 of 3H-thiazolo[4,5-b]pyridin-2-one increased anticancer activity 3-fold compared to unsubstituted analogues .
- 2-Aryl groups : In 2-aryl-4H-[1,3]thiazolo[4,5-b]indoles, electron-withdrawing substituents enhance antitubercular activity against M. tuberculosis H37Rv, likely by improving target binding .
- Dihydro derivatives : Partial saturation (e.g., 2,3-dihydro scaffolds) improves solubility and pharmacokinetic profiles, enabling herbicidal activity via acyl-ACP thioesterase inhibition .
Methodological tip : Combine Suzuki coupling for aryl introduction with late-stage reductions to preserve reactive sites .
(Advanced) What strategies resolve challenges in reducing thiazolo rings to dihydro derivatives?
Traditional hydrogenation (H₂/Pd/C) often fails due to aromatic stabilization. Successful approaches include:
Q. Critical data :
| Substrate | Reducing Agent | Yield (%) | Byproducts |
|---|---|---|---|
| Thiazolo[4,5-b]pyridine | Fe/AcOH | 65 | Disulfides (18b, 15%) |
| Methyl-substituted | B(C₆F₅)₃/BH₃ | 78 | None |
(Advanced) How to address contradictory biological activity data in structure-activity relationship (SAR) studies?
Contradictions often arise from assay variability or off-target effects. Mitigation strategies:
- Orthogonal assays : For antitubercular compounds, validate MABA results with luciferase-based viability assays .
- Molecular docking : Compare binding modes of active vs. inactive analogues (e.g., 2-aryl-thiazoloindoles vs. thiazolotriazines) to identify critical interactions .
- Metabolic profiling : Assess stability in microsomal models to rule out false negatives from rapid degradation .
(Methodological) What analytical techniques are essential for characterizing thiazoloazepine derivatives?
- NMR : ¹H/¹³C NMR distinguishes thiazolo (δ 160–170 ppm for C2) from dihydro signals (δ 40–60 ppm for CH₂) .
- HRMS : Confirm molecular formulas, especially for halogenated derivatives (e.g., 6-bromo-thiazolopyrazines) .
- X-ray crystallography : Resolve tautomeric ambiguities in thiol-thione intermediates .
(Advanced) What recent advances enable regioselective annulation of thiazolo[4,5-b]azepines?
Modern approaches focus on pyridine-first annulation :
- Thiazole ring construction : Use [3+3] cyclocondensation of thioureas with α,β-unsaturated carbonyls under microwave irradiation for improved regiocontrol .
- Late-stage diversification : Introduce halogens (e.g., Br at C6) via electrophilic substitution, enabling cross-coupling in downstream steps .
Case study : Thiazolo[4,5-b]pyridines synthesized via ZnCl₂-catalyzed domino reactions achieved 85% regioselectivity for agricultural applications .
(Advanced) How to optimize synthetic routes for multigram-scale production of lead compounds?
-
Key steps :
-
Process metrics :
Step Yield Improvement Scalability Limit Thio intermediate 72% → 89% 50 g/batch Iron-mediated reduction 65% → 78% 100 g/batch
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
